molecular formula C15H15NO3 B1637881 Amino-(2-benzyloxy-phenyl)-acetic acid CAS No. 500695-98-7

Amino-(2-benzyloxy-phenyl)-acetic acid

Cat. No. B1637881
M. Wt: 257.28 g/mol
InChI Key: FKCBUZUFGCGFNU-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)phenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It’s a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of “2-(Benzyloxy)phenylboronic acid” is C13H13BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .


Physical And Chemical Properties Analysis

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

Safety And Hazards

Phenylboronic acid is harmful if swallowed . In case of skin contact, it’s recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air .

Future Directions

Boronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Increasing interest is observed after the discovery of new areas of their use .

properties

IUPAC Name

2-amino-2-(2-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBUZUFGCGFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965238
Record name Amino[2-(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(2-benzyloxy-phenyl)-acetic acid

CAS RN

500695-98-7, 5097-51-8
Record name α-Amino-2-(phenylmethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500695-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino[2-(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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